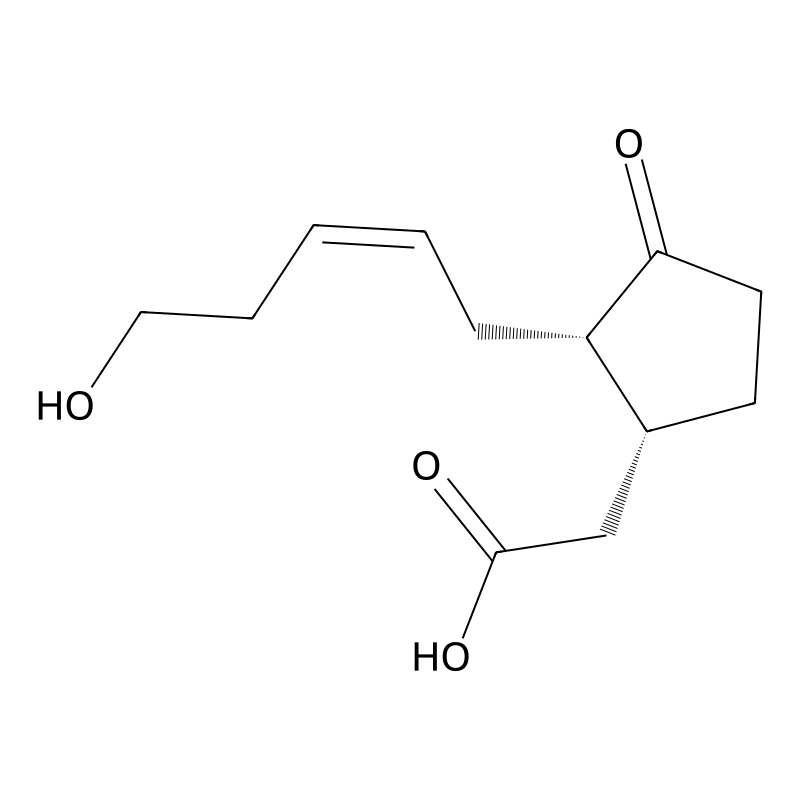

Tuberonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tuberonic acid (12-hydroxyjasmonic acid, CAS 124649-26-9) is a specialized hydroxylated oxylipin and a terminal metabolite in the plant jasmonate signaling cascade. Structurally distinguished from canonical jasmonates by a hydroxyl group at the C-12 position, it is highly soluble in DMSO and serves as a critical analytical standard in agricultural biotechnology and plant metabolomics. Unlike broad-spectrum stress hormones, tuberonic acid is procured specifically to investigate targeted developmental processes, such as storage organ formation (tuberization) and specialized motor cell ion fluxes, making it an indispensable reference material for advanced phytohormone profiling and non-canonical receptor discovery[1].

Attempting to substitute tuberonic acid with cheaper, more widely available in-class alternatives like jasmonic acid (JA) or methyl jasmonate (MeJA) fundamentally compromises assay specificity. JA and MeJA function primarily as broad-spectrum stress and defense signals mediated through the canonical COI1-JAZ receptor module. In contrast, tuberonic acid operates independently of the COI1-JAZ pathway, failing to trigger standard defense genes while exclusively activating distinct developmental and ion-flux mechanisms [1]. Using JA as a proxy in tuberization or nyctinastic movement models will conflate non-canonical developmental signaling with massive background defense gene expression, rendering mechanistic data uninterpretable and experimental outcomes highly variable.

Complete Independence from Canonical COI1-JAZ Receptor Signaling

Tuberonic acid is uniquely valuable for isolating non-canonical signaling pathways. In gene expression assays using Arabidopsis thaliana, tuberonic acid is completely inactive in inducing typical JA-responsive defense genes (such as LOX2 and OPCL1). In stark contrast, the baseline comparators jasmonic acid (JA) and jasmonoyl-isoleucine (JA-Ile) strongly activate these genes via the COI1-dependent pathway [1]. This strict biochemical separation allows researchers to probe alternative oxylipin receptors without triggering confounding defense responses.

| Evidence Dimension | Activation of COI1-dependent JA-responsive genes (LOX2/OPCL1) |

| Target Compound Data | Completely inactive (no induction of defense genes) |

| Comparator Or Baseline | Jasmonic acid (JA) / JA-Ile: Strong induction (canonical activation) |

| Quantified Difference | 100% suppression/absence of canonical defense gene activation compared to JA. |

| Conditions | Arabidopsis thaliana gene expression assay. |

Procurement of tuberonic acid is mandatory for researchers who need to study specialized jasmonate developmental pathways without the pleiotropic interference of COI1-mediated stress signaling.

Exclusive Activation of Rapid Potassium Fluxes in Motor Cells

In bioassays measuring the rapid shrinkage of extensor motor cell protoplasts—a process driven by the opening of potassium-permeable channels—tuberonic acid selectively initiates cell shrinkage. Head-to-head comparisons demonstrate that standard jasmonates, including JA, JA-Ile, and the potent analog coronatine, are completely inactive in this specific bioassay [1]. This proves that tuberonic acid possesses a unique, structure-specific bioactivity that cannot be replicated by generic jasmonate substitution.

| Evidence Dimension | Induction of extensor motor cell protoplast shrinkage |

| Target Compound Data | Active (initiates rapid potassium flux and shrinkage) |

| Comparator Or Baseline | Jasmonic acid (JA) / Coronatine: Completely inactive (0% response) |

| Quantified Difference | Absolute functional divergence; target is active while comparators yield zero response. |

| Conditions | Isolated Samanea saman extensor motor cell protoplasts. |

For electrophysiological and ion-channel assays in plant motor cells, tuberonic acid is the only viable jasmonate-class reagent capable of triggering the target response.

Targeted Apical Accumulation for Reproducible Tuber Induction

While jasmonic acid is often applied exogenously to stimulate tuberization, it acts primarily as a mobile precursor subject to variable metabolic conversion. Endogenous profiling reveals that tuberonic acid (12-OH-JA) specifically accumulates at high levels in the apical regions of stolons during the critical transition to tubers, representing the terminal bioactive signal[1]. Procuring tuberonic acid allows researchers to bypass upstream metabolic bottlenecks and directly dose the active tuber-inducing factor, ensuring highly reproducible phenotypic outcomes.

| Evidence Dimension | Role in tuberization signaling and assay reproducibility |

| Target Compound Data | Terminal downstream signal accumulating specifically in apical stolon regions |

| Comparator Or Baseline | Jasmonic acid (JA): Upstream mobile precursor requiring variable metabolic conversion |

| Quantified Difference | Direct application of the terminal metabolite bypasses the variable kinetics of JA-to-tuberonic acid conversion. |

| Conditions | Ontogenic staging of Solanum tuberosum stolon-to-tuber transition. |

Using tuberonic acid in microtuberization models eliminates the metabolic variability inherent in using JA, ensuring highly reproducible induction of storage organs.

Non-Canonical Oxylipin Receptor Discovery

Because tuberonic acid does not activate the standard COI1-JAZ receptor module, it is the ideal chemical probe for identifying novel jasmonate receptors and alternative signaling cascades in plant metabolomics. It serves as a critical negative control for COI1-dependent defense responses while maintaining bioactivity in developmental pathways [1].

In Vitro Microtuberization and Crop Yield Modeling

In agricultural biotechnology, tuberonic acid is utilized in single-node segment cultures and stolon models to directly induce tuberization. By applying the terminal metabolite rather than the JA precursor, researchers achieve more consistent, dose-dependent tuber induction without triggering systemic stress responses that can confound growth metrics [2].

Electrophysiological Assays of Plant Motor Cells

Tuberonic acid is uniquely suited for patch-clamp and protoplast shrinkage assays investigating rapid potassium fluxes. Since common jasmonates like JA and coronatine fail to elicit this response, tuberonic acid is the mandatory reagent for studying nyctinastic leaf movement and specialized ion channel gating in extensor cells [1].

References

- [1] Nakamura, Y., et al. "12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman." Plant Physiology, 155(3), 1226-1236 (2011).

- [2] Cenzano, A., et al. "Exogenously Applied Jasmonic Acid Induces Changes in Apical Meristem Morphology of Potato Stolons." Annals of Botany, 92(5), 689-696 (2003).

XLogP3

Wikipedia

Use Classification

Dates

Explore Compound Types